
Y-33075
Übersicht
Beschreibung
Y-39983 ist ein selektiver Inhibitor der Rho-assoziierten, spulenförmig zusammengelagerten Proteinkinase. Er ist von Y-27632 abgeleitet und bekannt für seine potente Hemmung der Rho-assoziierten Proteinkinase. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Glaukom und okulärer Hypertension .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Inhibition of Contraction : Y-33075 reduces the contraction of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis.
- Alteration of Migration : Interestingly, while it decreases contraction, it enhances the migration of HSCs at certain concentrations .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
2.1. Hepatic Stellate Cells (HSCs)
A pivotal study evaluated the effects of this compound on activated primary mouse HSCs and human HSC line TWNT-4. The findings indicate:
- Reduction in Contraction : Significant reduction in contraction was observed at concentrations as low as 100 nM .
- Enhanced Migration : At 1 μM concentration, this compound increased migration rates significantly over time .
2.2. Fibrogenesis
This compound has demonstrated potential in reducing fibrogenesis:
- Collagen Expression : The compound markedly decreased collagen 1a1 expression in both TWNT-4 and FVB/NJ cells, indicating its role in mitigating fibrosis .
Data Tables
The following table summarizes key findings from studies involving this compound:
Parameter | Concentration (nM) | Effect Observed |
---|---|---|
Contraction in TWNT-4 Cells | 100 - 10,000 | Significant reduction |
Migration in TWNT-4 Cells | 1,000 | Increased migration at 4h, 8h, 24h |
Collagen 1a1 Expression | Various | Decreased expression across all concentrations |
Phosphorylation of MLC | 10 - 10,000 | Reduction observed at lower concentrations |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
4.1. Chronic Liver Disease
In a controlled study involving cirrhotic rats:
- Portal Pressure Reduction : Treatment with this compound led to a significant decrease in portal pressure, suggesting its potential as a therapeutic agent for portal hypertension associated with chronic liver disease .
4.2. Wound Healing Assays
Wound healing assays conducted on HSCs revealed:
Wirkmechanismus
Target of Action
The primary target of Y-33075 is Rho-associated kinase 2 (ROCK2) . ROCK2 plays a significant role in the activation of hepatic stellate cells (HSC), which are key profibrotic and contractile cells contributing to the development of chronic liver disease .
Mode of Action
This compound acts as a selective inhibitor of ROCK2 . It blocks the phosphorylation of the myosin light chain (MLC), inhibiting stress fiber assembly and cell contraction . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) more potently than Y-27632 .
Biochemical Pathways
The inhibition of ROCK2 by this compound affects the Rho/ROCK pathway , which is involved in various cellular functions, including contraction, motility, proliferation, and apoptosis . By blocking the phosphorylation of MLC, this compound disrupts the normal functioning of this pathway, leading to decreased contraction but increased migration in murine and human hepatic stellate cells .
Result of Action
The inhibition of ROCK2 by this compound leads to a significant reduction in contraction, fibrogenesis, and proliferation in activated primary mouse HSC and human HSC line . Interestingly, both this compound and Y-27632 mediated a substantial and unexpected increase in migration of HSC .
Vorbereitungsmethoden
Die Synthese von Y-39983 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten häufig die Verwendung von starken Basen und hohen Temperaturen, um die Bildung des gewünschten Produkts zu ermöglichen . Industrielle Produktionsmethoden für Y-39983 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die Großproduktion.
Analyse Chemischer Reaktionen
Y-39983 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Benzamid-Gruppierung, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Y-39983 wird häufig mit anderen Rho-assoziierten Proteinkinase-Inhibitoren wie Y-27632, Ripasudil und Netarsudil verglichen. Im Vergleich zu Y-27632 ist Y-39983 potenter in der Hemmung der Rho-assoziierten Proteinkinase und der Förderung des Neuritenwachstums . Ripasudil und Netarsudil sind ebenfalls potente Inhibitoren, aber sie haben unterschiedliche pharmakokinetische Profile und klinische Anwendungen. Die Einzigartigkeit von Y-39983 liegt in seiner hohen Potenz und Selektivität für die Rho-assoziierte Proteinkinase, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Kontexten macht .
Ähnliche Verbindungen
- Y-27632
- Ripasudil
- Netarsudil
- AMA0076
Biologische Aktivität
Y-33075 is a non-selective Rho-kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in liver fibrosis and other fibrotic diseases. This article explores the biological activity of this compound, focusing on its effects on hepatic stellate cells (HSCs), its mechanism of action, and relevant case studies.
Rho-kinase inhibitors like this compound are known to modulate various cellular processes, including contraction, migration, and proliferation. The primary mechanism involves the inhibition of myosin light chain (MLC) phosphorylation, which is crucial for cellular contraction. Studies have shown that this compound significantly reduces p-MLC levels in HSCs, thereby decreasing contraction and fibrogenesis while increasing cellular migration.
Key Findings
- Potency Comparison : this compound exhibits a potency approximately 10 times greater than Y-27632, another ROCK inhibitor, in reducing contraction in activated HSCs. This was demonstrated in both murine and human cell lines (TWNT-4) .
-
Effects on Contraction and Migration :
- At concentrations ranging from 100 nM to 10 μM , this compound effectively decreased contraction in TWNT-4 cells.
- In a wound healing assay, this compound increased migration at concentrations of 100 nM and 1 μM after 4 and 8 hours of incubation, although higher concentrations (10 μM) led to decreased migration after 24 hours .
- Gene Expression Modulation : Treatment with this compound resulted in a significant reduction of collagen type I alpha 1 (Col1a1) gene expression at concentrations as low as 1 μM , indicating its role in modulating fibrogenic processes .
Data Table: Effects of this compound on HSCs
Concentration (μM) | Effect on Contraction | Effect on Migration | Col1a1 Expression |
---|---|---|---|
0.1 | Decreased | Increased | Not significant |
1 | Decreased | Increased | Reduced |
10 | Decreased | Decreased | Significant reduction |
Study 1: Impact on Activated HSCs
In a study examining the effects of this compound on activated primary mouse HSCs from FVB/NJ mice, researchers found that treatment led to a marked decrease in contraction and fibrogenesis compared to untreated controls. Additionally, an unexpected increase in cellular migration was noted, suggesting a dual role for this compound in both inhibiting fibrosis and promoting cell movement .
Study 2: Comparative Analysis with Y-27632
Another comparative study highlighted that while both this compound and Y-27632 reduced contraction effectively, only this compound demonstrated significant effects at lower concentrations. This study emphasized the need for further exploration into the clinical applications of this compound as a more effective ROCK inhibitor .
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBXQAYBIJXRP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173718 | |
Record name | Y-33075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199433-58-4 | |
Record name | Y-33075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y-33075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-33075 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.